molecular formula C22H23N5O4 B5076217 N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

Cat. No.: B5076217
M. Wt: 421.4 g/mol
InChI Key: SKGNGPLZCASGNB-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinoline moiety, a piperazine ring, and a nitrobenzamide group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The general synthetic route can be summarized as follows:

    Quinoline Intermediate Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Piperazine Intermediate Preparation: The piperazine ring is introduced by reacting 1-chloro-4-methylpiperazine with the quinoline intermediate under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the quinoline-piperazine intermediate with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its binding affinity to various receptors and its potential as a therapeutic agent for neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a tool for biochemical assays.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The pathways involved in its mechanism of action include the inhibition of topoisomerases and kinases, which are crucial for cell division and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide: shares structural similarities with other quinoline-based compounds such as chloroquine and quinine.

    Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate.

Uniqueness

    Structural Complexity: The combination of quinoline, piperazine, and nitrobenzamide groups in a single molecule is unique and contributes to its diverse chemical reactivity and biological activity.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields of research make it a versatile compound.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-25-8-10-26(11-9-25)20-6-5-16(27(29)30)13-18(20)22(28)24-19-14-17(31-2)12-15-4-3-7-23-21(15)19/h3-7,12-14H,8-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGNGPLZCASGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C4C(=CC(=C3)OC)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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